molecular formula C5H8ClN3O2 B6208270 2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride CAS No. 2703779-97-7

2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride

Cat. No.: B6208270
CAS No.: 2703779-97-7
M. Wt: 177.59 g/mol
InChI Key: SGIDWTJCQLUPBE-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride typically involves the reaction of azides with terminal alkynes through a process known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The reaction conditions are generally straightforward, requiring only the azide, alkyne, copper catalyst, and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent production. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the compound.

    Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler triazole compounds.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

2703779-97-7

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

2-(triazol-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C5H7N3O2.ClH/c1-4(5(9)10)8-3-2-6-7-8;/h2-4H,1H3,(H,9,10);1H

InChI Key

SGIDWTJCQLUPBE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=CN=N1.Cl

Purity

95

Origin of Product

United States

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